molecular formula C12H13N3O5 B8016296 tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B8016296
M. Wt: 279.25 g/mol
InChI Key: WHHNBIREZAUGLJ-UHFFFAOYSA-N
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Description

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds that have been extensively studied for their diverse biological activities and potential therapeutic applications

Preparation Methods

The synthesis of tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of an indazole precursor, followed by the introduction of the tert-butyl ester group. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step usually involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and strong acids or bases. The major products formed from these reactions include the corresponding amino derivative, substituted indazole derivatives, and the carboxylic acid form of the compound.

Scientific Research Applications

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Tert-butyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

    5-nitroindazole: Similar in structure but lacks the tert-butyl ester group.

    3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Lacks the nitro group.

    tert-butyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Lacks the nitro group but has the tert-butyl ester group.

The uniqueness of this compound lies in the combination of the nitro group and the tert-butyl ester group, which may contribute to its distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research and studies are essential to fully understand and harness the potential of this compound in various fields.

Properties

IUPAC Name

tert-butyl 5-nitro-3-oxo-2H-indazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-12(2,3)20-11(17)14-9-5-4-7(15(18)19)6-8(9)10(16)13-14/h4-6H,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNBIREZAUGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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